molecular formula C16H24N2O6S B14025827 N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester

N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester

Cat. No.: B14025827
M. Wt: 372.4 g/mol
InChI Key: NPLNALYZDBTCPW-UHFFFAOYSA-N
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Description

ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups can be removed under physiological conditions, releasing the active thiazole derivative, which can then exert its biological effects by inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H24N2O6S/c1-8-22-11(19)10-9-25-12(17-10)18(13(20)23-15(2,3)4)14(21)24-16(5,6)7/h9H,8H2,1-7H3

InChI Key

NPLNALYZDBTCPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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